2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with a unique structure that combines a benzoimidazole core with a hydroxy-butyl side chain and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the hydroxy-butyl side chain and the carboxylic acid group. The final step involves the formation of the hydrochloride salt.
Preparation of Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Hydroxy-Butyl Side Chain: The hydroxy-butyl side chain can be introduced through a nucleophilic substitution reaction, where a suitable hydroxy-butyl halide reacts with the benzoimidazole core.
Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoimidazole core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxy-butyl side chain and carboxylic acid group can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid
- 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid
- 2-(3-Hydroxy-butyl)-1H-benzoimidazole-4-carboxylic acid
Uniqueness
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is unique due to the specific positioning of the hydroxy-butyl side chain and carboxylic acid group on the benzoimidazole core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-hydroxybutyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-7(15)2-5-11-13-9-4-3-8(12(16)17)6-10(9)14-11;/h3-4,6-7,15H,2,5H2,1H3,(H,13,14)(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANFRRODFJALD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424942 |
Source
|
Record name | 2-(3-Hydroxybutyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-55-7 |
Source
|
Record name | 2-(3-Hydroxybutyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.